1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine is a synthetic compound known for its applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine typically involves the condensation of L-phenylalanine methyl ester with N-(phenylacetyl)-L-alpha-aspartyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves enzymatic and chemical methods. A novel route for its production includes the enzymatic production of alpha-L-aspartyl-L-phenylalanine beta-methylester from L-aspartic acid dimethylester and L-phenylalanine by alpha-amino acid ester acyl transferase . This method is advantageous due to its efficiency and higher yield compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of low-calorie sweeteners and other food additives.
Mechanism of Action
The mechanism of action of 1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine involves its interaction with specific molecular targets and pathways. It is known to interact with the L-type amino acid transporter 1 (LAT1), which facilitates its transport across biological membranes . This interaction is crucial for its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: Similar in structure but lacks the phenylacetyl and aspartyl groups.
N-acetyl-L-prolyl-L-phenylalanine methyl ester: Another derivative with different functional groups.
Uniqueness
1-Methyl N-(N-(phenylacetyl)-L-alpha-aspartyl) L-phenylalanine is unique due to its specific combination of phenylacetyl and aspartyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
101623-22-7 |
---|---|
Molecular Formula |
C22H24N2O6 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-[(2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C22H24N2O6/c1-30-22(29)18(12-15-8-4-2-5-9-15)24-21(28)17(14-20(26)27)23-19(25)13-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t17-,18-/m0/s1 |
InChI Key |
OZNONYNDBLHCLF-ROUUACIJSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.